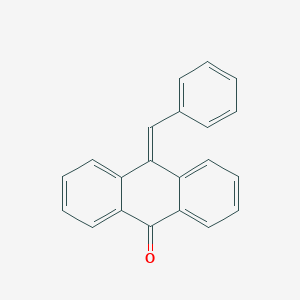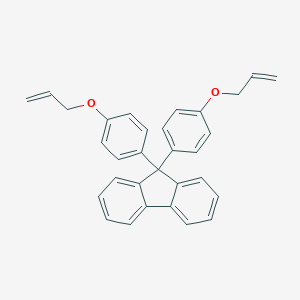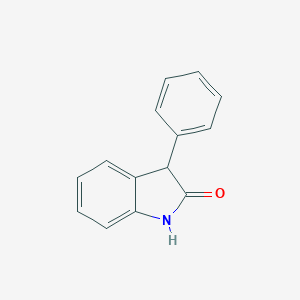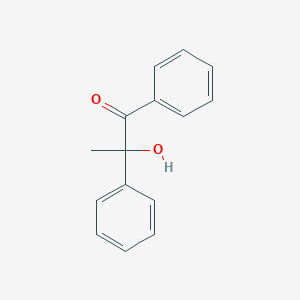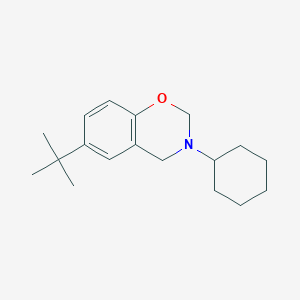
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine, also known as TCB2, is a benzoxazine derivative that has shown potential in scientific research applications. It is a relatively new compound that has gained attention due to its unique structure and potential therapeutic effects.
Mécanisme D'action
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine acts as a partial agonist at the 5-HT2A receptor, meaning it can activate the receptor to some extent but not fully. This activation leads to changes in neuronal activity and neurotransmitter release, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine can increase cortical activity and enhance the release of neurotransmitters such as dopamine and glutamate. It has also been shown to increase neuroplasticity, which is the brain's ability to adapt and change in response to experience.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is its high selectivity for the 5-HT2A receptor, which allows for more specific targeting of this receptor compared to other compounds. However, 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine is a relatively new compound and its effects are not yet fully understood. Additionally, its synthesis can be complex and time-consuming, which may limit its use in certain experiments.
Orientations Futures
There are several areas of future research for 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine. One potential direction is further exploration of its potential as a therapeutic agent for neurological disorders such as depression and anxiety. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is potential for the development of new compounds based on the structure of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine that may have even greater therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine involves the reaction of 2-aminophenol with tert-butyl-4-hydroxybenzoate in the presence of a catalyst. The resulting compound is then reacted with cyclohexanone to yield 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine.
Applications De Recherche Scientifique
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has been studied for its potential as a therapeutic agent for various neurological disorders. Studies have shown that 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has a high affinity for the serotonin 5-HT2A receptor, which is involved in regulating mood and cognition. 6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine has also been studied for its potential as a treatment for addiction and anxiety disorders.
Propriétés
Numéro CAS |
5451-32-1 |
|---|---|
Nom du produit |
6-tert-Butyl-3-cyclohexyl-3,4-dihydro-2H-1,3-benzoxazine |
Formule moléculaire |
C18H27NO |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
6-tert-butyl-3-cyclohexyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C18H27NO/c1-18(2,3)15-9-10-17-14(11-15)12-19(13-20-17)16-7-5-4-6-8-16/h9-11,16H,4-8,12-13H2,1-3H3 |
Clé InChI |
FJJNDVRACQEKCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3CCCCC3 |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)OCN(C2)C3CCCCC3 |
Autres numéros CAS |
5451-32-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide](/img/structure/B189290.png)

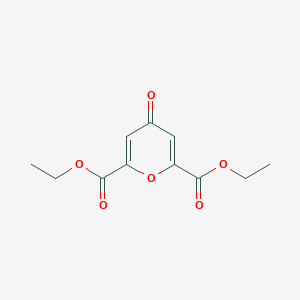

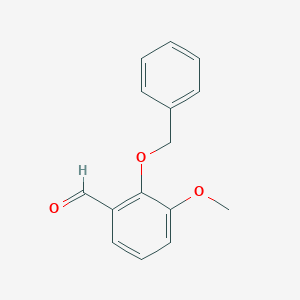

![1-[2-(1H-indol-3-yl)ethyl]-2-piperidinone](/img/structure/B189299.png)
